4-Bromodiphenylamine
Overview
Description
4-Bromodiphenylamine is a chemical compound that is part of a broader class of organic compounds known for their utility in various applications, including as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss 4-Bromodiphenylamine, they do provide insights into related brominated aromatic amines and their synthesis, properties, and applications.
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a novel herbicide, is described with good yield and confirmed by various spectroscopic methods . Another paper discusses the synthesis of 4-Bromo-4',4"-dimethyltriphenylamine under microwave irradiation, which offers an efficient method with a high yield of 77.1% . Additionally, the synthesis of 4-bromobiphenyl, a related compound, is achieved through bromination using an orientation catalyst, which allows for controlled reaction and minimizes by-product formation . These studies highlight the active research in synthesizing brominated aromatic compounds, which could be relevant to the synthesis of 4-Bromodiphenylamine.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is crucial for their chemical properties and applications. The paper on the synthesis of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide provides detailed crystallographic data, showing a puckered four-membered ring with specific cis and trans relationships between substituents . This level of structural detail is essential for understanding the reactivity and potential applications of such compounds.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. For example, 4'-Bromobiphenyl-4-carboxylic acid is synthesized from 4-bromodiphenyl through acetylation and haloform reaction, demonstrating the compound's reactivity and potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are often studied using spectroscopic and computational methods. The paper on (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol includes spectroscopic characterization and a computational study of its properties, such as molecular electrostatic potential and nonlinear optical properties . These analyses provide a deeper understanding of how the molecular structure affects the physical and chemical properties of these compounds.
Scientific Research Applications
1. Analytical Chemistry Applications
A study demonstrated the use of a dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) to profile the distribution of a related compound, 4-bromophenyl-1,4-diazabicyclo(3.2.2)nonane-4-carboxylate, in rat brain tissue sections. This method proved effective in detecting the drug at higher concentrations in specific brain regions and can be used for semiquantitative analysis of small polar drugs and metabolites (Goodwin et al., 2010).
2. Drug Metabolism Studies
Research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (a structurally related compound) in rats has identified several urinary metabolites, suggesting multiple metabolic pathways operative in rats. This type of research is vital for understanding the biotransformation and potential toxic effects of similar compounds (Kanamori et al., 2002).
3. Study of Molecular Interactions
The electron ionization mass spectra of 4-bromodiphenylamine were investigated, providing insights into its primary and secondary fragmentations. This type of study is crucial for understanding the chemical behavior and molecular interactions of such compounds (Rezk et al., 2002).
4. Environmental Chemistry
A study demonstrated the decomposition of 4-bromobiphenyl in soil using microwave energy. This research is significant for understanding the environmental fate and potential remediation strategies for halogenated biphenyls (Abramovitch & Bangzhou, 1994).
Safety And Hazards
properties
IUPAC Name |
4-bromo-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIVUDMVXNBUCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423761 | |
Record name | 4-Bromodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromodiphenylamine | |
CAS RN |
54446-36-5 | |
Record name | 4-Bromodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-diphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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